

Application Note: Techniques for Measuring ENaC Internalization with SPX-101

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Compound of Interest

Compound Name: SPX-101
CAS No.: 2219362-20-4
Cat. No.: B610958

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Audience: Researchers, scientists, and drug development professionals.

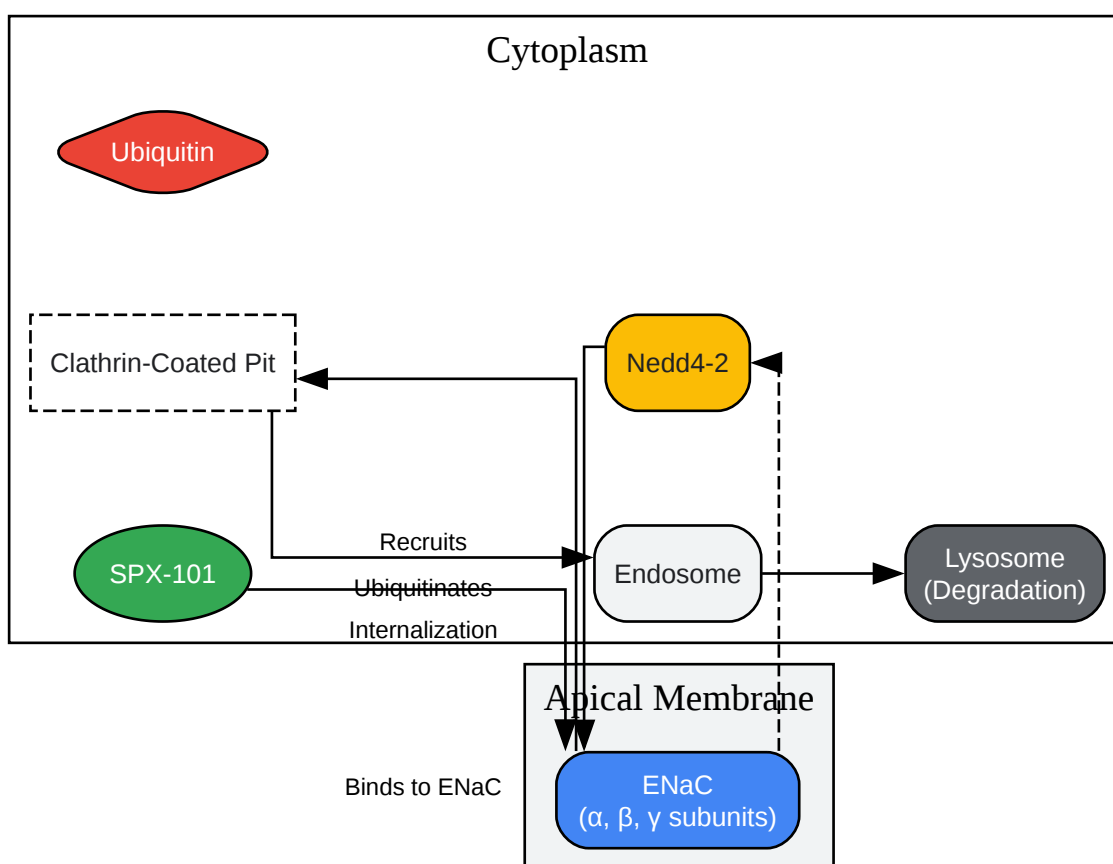
Introduction

The Epithelial Sodium Channel (ENaC) plays a critical role in maintaining sodium and water homeostasis across epithelial surfaces, including in the lungs, kidneys, and colon.[1] The number of ENaC channels at the cell surface is a key determinant of its activity and is regulated by a dynamic balance between channel insertion and removal from the plasma membrane.[1] Dysregulation of ENaC surface expression is implicated in several diseases, including cystic fibrosis (CF), where ENaC hyperactivation leads to airway surface liquid dehydration.[2]

SPX-101 is a novel peptide therapeutic that promotes the internalization of ENaC, thereby reducing its activity at the cell surface.[2][3][4][5] Unlike traditional ENaC blockers that act as a plug, **SPX-101** induces the removal of the channel from the apical membrane, offering a durable mechanism to restore airway hydration.[3][5] This application note provides detailed protocols for measuring the internalization of ENaC in response to **SPX-101** treatment using established biochemical and imaging techniques.

ENaC Internalization Signaling Pathway

ENaC internalization is a tightly regulated process primarily mediated by the ubiquitin-protein ligase Nedd4-2. Nedd4-2 binds to the PPxY motifs on the C-termini of the β - and γ -ENaC subunits, leading to ubiquitination of the α and γ subunits.[1][6] This ubiquitination serves as a signal for clathrin-mediated endocytosis, removing the channel from the cell surface for subsequent degradation or recycling.[6][7] **SPX-101** is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, which naturally regulates ENaC by promoting its internalization.[2][4]



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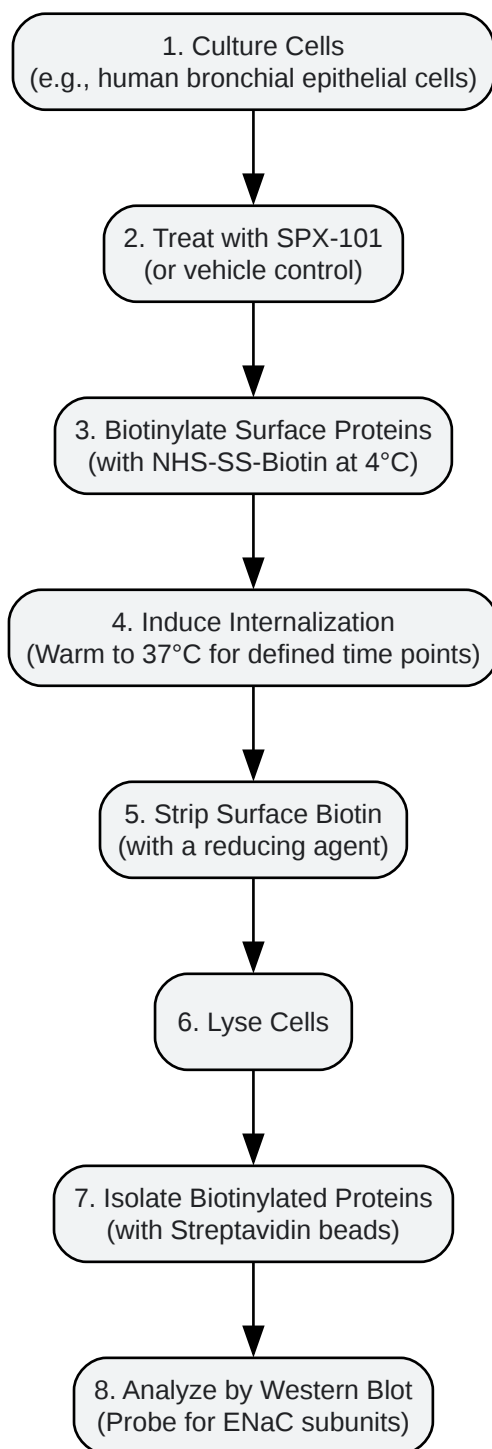
Figure 1: ENaC internalization pathway initiated by **SPX-101**.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation Assay to Measure ENaC Internalization

This protocol describes a method to quantify the rate of ENaC internalization by labeling cell surface proteins with a cleavable biotin derivative.

Experimental Workflow



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Figure 2: Workflow for the cell surface biotinylation assay.

Materials:

- Human bronchial epithelial cells (HBECs)
- Cell culture medium
- **SPX-101**
- Phosphate-buffered saline (PBS), pH 8.0
- EZ-Link™ Sulfo-NHS-SS-Biotin
- Quenching buffer (e.g., 100 mM glycine in PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Streptavidin-agarose beads
- Primary antibodies against ENaC subunits (α , β , γ)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate
- Western blotting equipment

Procedure:

- Cell Culture: Plate HBECs on permeable supports and culture until a polarized monolayer is formed.
- **SPX-101** Treatment: Treat the cells with the desired concentration of **SPX-101** or vehicle control for the specified time.
- Cell Surface Biotinylation:
 - Wash cells twice with ice-cold PBS, pH 8.0.
 - Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 minutes at 4°C to label surface proteins.

- Quench the biotinylation reaction by washing three times with quenching buffer.
- Internalization:
 - Add pre-warmed cell culture medium and incubate at 37°C to allow for endocytosis to occur for various time points (e.g., 0, 15, 30, 60 minutes).
- Biotin Stripping:
 - To remove biotin from proteins remaining on the cell surface, wash the cells with a reducing agent solution (e.g., glutathione solution) twice for 20 minutes each at 4°C.
 - Wash cells with PBS to remove the reducing agent.
- Cell Lysis: Lyse the cells with lysis buffer.
- Isolation of Internalized Proteins:
 - Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Western Blot Analysis:
 - Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for ENaC subunits, followed by an HRP-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

The intensity of the ENaC bands in the Western blot represents the amount of internalized ENaC. Densitometry can be used to quantify the results.

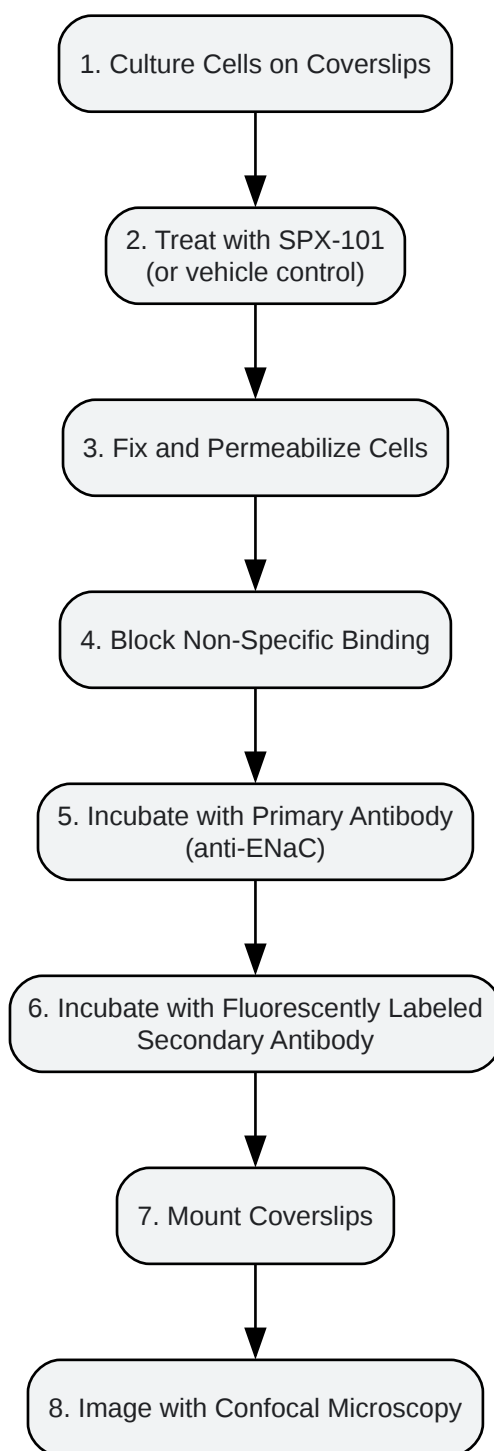
Treatment	Time (min)	Internalized α -ENaC (Relative Densitometry Units)	Internalized γ -ENaC (Relative Densitometry Units)
Vehicle	0	1.00	1.00
15	1.15 \pm 0.08	1.20 \pm 0.10	
30	1.30 \pm 0.12	1.35 \pm 0.11	
60	1.45 \pm 0.15	1.50 \pm 0.13	
SPX-101	0	1.00	1.00
15	2.50 \pm 0.20	2.60 \pm 0.22	
30	4.80 \pm 0.35	5.10 \pm 0.40	
60	6.20 \pm 0.50	6.50 \pm 0.55	

Table 1: Hypothetical quantitative data from a cell surface biotinylation experiment showing increased ENaC internalization with **SPX-101** treatment over time.

Protocol 2: Immunofluorescence Microscopy for Visualizing ENaC Internalization

This protocol allows for the direct visualization of ENaC localization within the cell following **SPX-101** treatment.

Experimental Workflow



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Figure 3: Workflow for immunofluorescence microscopy.

Materials:

- Cells grown on glass coverslips
- **SPX-101**
- Paraformaldehyde (PFA) for fixation
- Triton X-100 or saponin for permeabilization
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against an extracellular epitope of an ENaC subunit
- Fluorescently labeled secondary antibody
- DAPI for nuclear staining
- Mounting medium
- Confocal microscope

Procedure:

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with **SPX-101** or vehicle control for the desired time.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Permeabilization (for intracellular staining): If staining for internalized ENaC, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface ENaC staining, omit this step.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.
- Primary Antibody Incubation: Incubate the cells with the primary anti-ENaC antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

- Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
- Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and image using a confocal microscope.

Data Presentation

The fluorescence images will show the subcellular localization of ENaC. In control cells, ENaC staining is expected to be predominantly at the plasma membrane. Following **SPX-101** treatment, an increase in intracellular punctate staining, indicative of endocytic vesicles, is expected.

Treatment	Predominant ENaC Localization
Vehicle	Apical membrane
SPX-101	Intracellular puncta, reduced apical membrane staining

Table 2: Expected qualitative results from immunofluorescence microscopy.

Conclusion

The protocols described in this application note provide robust methods for quantifying and visualizing the internalization of ENaC in response to **SPX-101**. The cell surface biotinylation assay offers a quantitative measure of the rate of internalization, while immunofluorescence microscopy provides visual confirmation of the translocation of ENaC from the cell surface to intracellular compartments. These techniques are valuable tools for researchers studying ENaC trafficking and for the preclinical evaluation of therapeutics like **SPX-101** that target this pathway.

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